molecular formula C12H16ClNO2 B3430626 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide CAS No. 851788-20-0

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide

Cat. No. B3430626
CAS RN: 851788-20-0
M. Wt: 241.71 g/mol
InChI Key: WENQZSFKNAKBRC-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide is a chemical compound with a molecular weight of 213.66 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide . The InChI code is 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This compound has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .


Physical And Chemical Properties Analysis

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide is a solid substance . It has a molecular weight of 213.66 . The InChI code is 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) .

Scientific Research Applications

Synthesis of Bio-functional Hybrid Compounds

The compound can be used in the synthesis of bio-functional hybrid compounds. For instance, it has been used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide . This compound was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride .

Anti-inflammatory Activity

The synthesized compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide has shown promising in vitro anti-inflammatory activity. It exhibited superior activity compared to the standard, ibuprofen .

Pharmaceutical Applications

The compound can be used as an intermediate in the pharmaceutical industry. For instance, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which can be used as an intermediate for the preparation of other compounds, can be synthesized using this compound .

Chemical Properties

The compound has unique chemical properties that make it suitable for a wide range of applications. For example, 7-amino, 4-methyl coumarin derivatives, which include this compound, have gained significant importance due to their diverse biological activities .

Biological Activities

Studies on coumarin derivatives, which include this compound, have demonstrated their antitumor, anti-HIV, antibacterial and antifungal, anti-inflammatory, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .

Antioxidant and Protective Effects

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

properties

IUPAC Name

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11-6-4-10(5-7-11)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENQZSFKNAKBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199205
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide

CAS RN

851788-20-0
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851788-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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